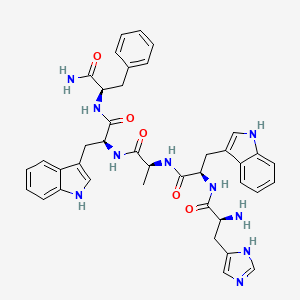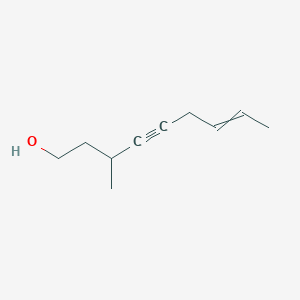
3-Methylnon-7-EN-4-YN-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylnon-7-EN-4-YN-1-OL is an organic compound characterized by the presence of both a double bond (alkene) and a triple bond (alkyne) within its molecular structure. This compound is part of the broader class of unsaturated hydrocarbons, which are known for their reactivity and versatility in chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylnon-7-EN-4-YN-1-OL typically involves the following steps:
Formation of the Alkyne: The initial step involves the formation of the alkyne group through a reaction such as the dehydrohalogenation of a dihaloalkane.
Addition of the Alkene:
Hydroxylation: The final step involves the addition of a hydroxyl group (-OH) to the molecule, which can be done using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or ruthenium complexes are often used to facilitate the reactions and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-Methylnon-7-EN-4-YN-1-OL can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is common.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides, ethers.
Aplicaciones Científicas De Investigación
3-Methylnon-7-EN-4-YN-1-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methylnon-7-EN-4-YN-1-OL involves its interaction with various molecular targets, including enzymes and receptors. The presence of both alkene and alkyne groups allows it to participate in a range of chemical reactions, which can modulate biological pathways and processes. The hydroxyl group also plays a crucial role in its reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-1-penten-4-yn-3-ol
- 3-Methylnon-1-yn-3-ol
Comparison
3-Methylnon-7-EN-4-YN-1-OL is unique due to the presence of both an alkene and an alkyne group, which provides it with distinct reactivity compared to similar compounds that may only contain one type of unsaturation. This dual functionality makes it a versatile compound in synthetic chemistry and broadens its range of applications .
Propiedades
Número CAS |
88223-58-9 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
3-methylnon-7-en-4-yn-1-ol |
InChI |
InChI=1S/C10H16O/c1-3-4-5-6-7-10(2)8-9-11/h3-4,10-11H,5,8-9H2,1-2H3 |
Clave InChI |
DMFUZRSVOWRBKO-UHFFFAOYSA-N |
SMILES canónico |
CC=CCC#CC(C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propan-2-yl {3-bromo-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate](/img/structure/B14397891.png)
![[(Tetradecan-2-yl)selanyl]benzene](/img/structure/B14397899.png)
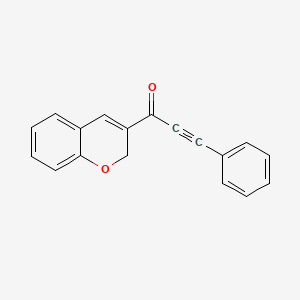
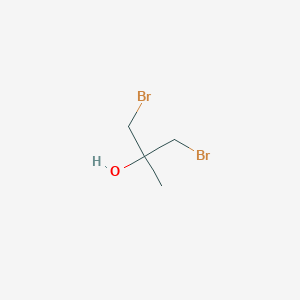
![N-Methoxy-N-methyl-N'-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea](/img/structure/B14397924.png)
![4-Methyl-N-[(naphthalene-1-carbonyl)oxy]-N-phenylbenzamide](/img/structure/B14397928.png)
![N-[2-(4-Chlorophenyl)propan-2-yl]urea](/img/structure/B14397930.png)
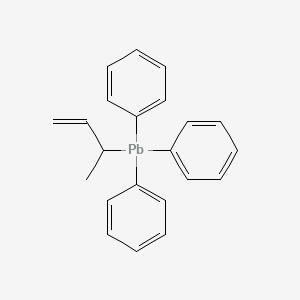
![2,4,6-Triphenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine](/img/structure/B14397945.png)
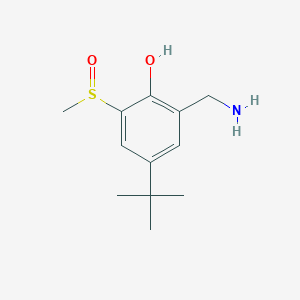
![Morpholine, 4-[2-[(trimethylsilyl)oxy]ethyl]-](/img/structure/B14397956.png)
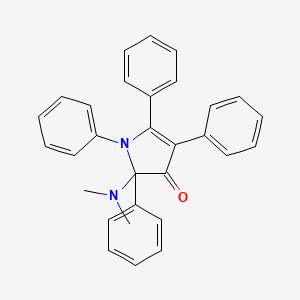
![[(5-tert-Butyl-2-methylidenecyclohexyl)methyl]benzene](/img/structure/B14397970.png)
